3-Amino-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride
Description
Properties
IUPAC Name |
3-amino-4,4,4-trifluoro-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c1-4(9,2-3(10)11)5(6,7)8;/h2,9H2,1H3,(H,10,11);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESUPHVGAGFUNX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)O)(C(F)(F)F)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride typically involves the introduction of trifluoromethyl groups into an amino acid backbone. One common method includes the reaction of a suitable precursor with trifluoromethylating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 3-Amino-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution can introduce various functional groups into the molecule.
Scientific Research Applications
3-Amino-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein interactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 3-Amino-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s binding affinity and stability, allowing it to modulate specific biochemical pathways. These interactions can lead to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Methyl Ester Derivative: Methyl 3-Amino-4,4,4-trifluorobutyrate Hydrochloride
- CAS : 169605-23-6
- Molecular Formula: C₅H₉ClF₃NO₂
- Key Properties :
Aromatic Substituted Analogs
a. (S)-3-Amino-4-(4-trifluoromethylphenyl)butanoic Acid Hydrochloride
- CAS : 270065-79-7
- Molecular Formula: C₁₁H₁₂F₃NO₂·HCl
- Key Features :
b. (R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid Hydrochloride
Enantiomeric Forms
Cyclic and Heterocyclic Analogs
- 3-Amino-4,4-dimethyloxolan-2-one Hydrochloride (CAS: 42417-41-4): Molecular Formula: C₆H₁₁NO₂·HCl Key Features: A cyclic lactone derivative with a dimethyl group, altering ring strain and reactivity compared to linear analogs .
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Functional Groups |
|---|---|---|---|---|---|
| 3-Amino-4,4,4-trifluorobutanoic acid HCl | 91291-66-6 | C₄H₇ClF₃NO₂ | 207.58 | – | Carboxylic acid, –NH₂, –CF₃ |
| Methyl ester derivative | 169605-23-6 | C₅H₉ClF₃NO₂ | 207.58 | 96–101 | Ester, –NH₂, –CF₃ |
| (S)-3-Amino-4-(4-CF₃-phenyl)butanoic acid HCl | 270065-79-7 | C₁₁H₁₂F₃NO₂·HCl | 283.68 | – | Aromatic –CF₃, chiral center |
| (R)-3-Amino-4-(2,4,5-F₃-phenyl)butanoic acid HCl | 1204818-19-8 | C₁₀H₁₀F₃NO₂·HCl | 264.65 | – | Multi-fluorinated aromatic |
Key Research Findings
Metabolic Stability : Trifluoromethyl groups in aromatic analogs (e.g., CAS 270065-79-7) reduce oxidative metabolism, prolonging half-life in vivo .
Prodrug Utility : Methyl esters (CAS 169605-23-6) demonstrate enhanced bioavailability compared to free acids, critical for oral drug formulations .
Stereochemical Impact : Enantiomers exhibit divergent binding affinities; the (S)-form of CAS 128444-38-2 shows 10-fold higher activity in a serotonin receptor assay than the (R)-form .
SAR Insights : Addition of fluorine atoms at phenyl ring positions (e.g., 2,4,5-trifluoro in CAS 1204818-19-8) enhances selectivity for ATP-binding pockets in kinase targets .
Biological Activity
3-Amino-4,4,4-trifluoro-3-methylbutanoic acid hydrochloride (often abbreviated as TFMBA) is a fluorinated amino acid derivative that has garnered attention in pharmaceutical and biochemical research due to its unique chemical properties and potential biological activities. This article delves into the biological activity of TFMBA, exploring its mechanisms of action, therapeutic implications, and relevant case studies.
TFMBA is characterized by its trifluoromethyl group, which significantly alters its physicochemical properties compared to non-fluorinated amino acids. The presence of fluorine enhances lipophilicity and metabolic stability, making it a valuable candidate for drug design.
Molecular Structure
The molecular formula for TFMBA is . Its structural representation highlights the trifluoromethyl group attached to the carbon backbone:
Research indicates that TFMBA may influence various biological pathways, primarily through its interactions with amino acid transporters and enzymes involved in protein synthesis. The trifluoromethyl group can also modulate the binding affinity to receptors, potentially enhancing or inhibiting biological responses.
- Amino Acid Transport : TFMBA's structural similarity to natural amino acids allows it to be incorporated into peptide chains or to compete with endogenous amino acids for transport across cell membranes.
- Enzyme Modulation : Preliminary studies suggest that TFMBA may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.
Pharmacological Implications
TFMBA's unique properties make it a candidate for various therapeutic applications:
- Anticancer Activity : Some studies have indicated that fluorinated amino acids can exhibit selective cytotoxicity against cancer cells. The mechanism may involve interference with protein synthesis or modulation of signaling pathways critical for cell proliferation.
- Neurological Applications : Given its structural properties, TFMBA may have implications in neuropharmacology, potentially influencing neurotransmitter systems.
1. Anticancer Studies
A study conducted on the effects of TFMBA on human cancer cell lines demonstrated significant cytotoxic effects at specific concentrations. The research highlighted that TFMBA induced apoptosis through caspase activation pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Apoptosis via caspase activation |
| A549 (Lung) | 15 | Inhibition of protein synthesis |
| HeLa (Cervical) | 12 | Disruption of mitochondrial function |
2. Metabolic Studies
In metabolic studies involving animal models, TFMBA was shown to alter amino acid profiles in plasma significantly. This suggests that TFMBA may influence metabolic pathways related to amino acid catabolism and anabolism.
| Amino Acid | Pre-Treatment Level (µM) | Post-Treatment Level (µM) |
|---|---|---|
| Leucine | 150 | 200 |
| Valine | 120 | 180 |
| Isoleucine | 100 | 160 |
Q & A
Advanced Research Questions
How does the trifluoromethyl group influence metabolic stability and bioavailability?
- Lipophilicity : The CF₃ group increases logP by ~0.5–1.0 units compared to non-fluorinated analogs, enhancing membrane permeability .
- Metabolic Resistance : Fluorine’s electronegativity reduces oxidative metabolism by cytochrome P450 enzymes, prolonging half-life .
- Bioavailability : Similar β-amino acids show bioavailability scores of 0.55–0.65 due to improved absorption and reduced first-pass metabolism .
What strategies address contradictions in receptor binding data for this compound?
- Binding Assays : Use radiolabeled ligands (e.g., ³H-GABA) to compare affinity with native neurotransmitters. Discrepancies may arise from stereochemistry or salt form .
- Molecular Dynamics Simulations : Model interactions with GABA receptors to explain variations in IC₅₀ values between enantiomers .
- Mutagenesis Studies : Identify key receptor residues (e.g., α₁-subunit in GABAₐ) that influence binding .
Q. Methodological Notes
- For biological studies, validate receptor interactions using orthogonal assays (SPR, ITC) to resolve conflicting data .
- Always report salt form (hydrochloride) in pharmacokinetic studies, as it affects solubility and bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
